molecular formula C16H31BrO2 B1268533 16-Bromohexadecanoic acid CAS No. 2536-35-8

16-Bromohexadecanoic acid

Cat. No.: B1268533
CAS No.: 2536-35-8
M. Wt: 335.32 g/mol
InChI Key: PFNCOYVEMJYEED-UHFFFAOYSA-N
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Description

16-Bromohexadecanoic acid, also known as 16-Bromopalmitic acid, is a brominated fatty acid with the molecular formula C16H31BrO2. It is a white solid with a molecular weight of 335.32 g/mol. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Safety and Hazards

16-Bromohexadecanoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .

Relevant Papers

One paper titled “Fast high yield labelling of 16-Br-hexadecanoic acid with radioactive” discusses the catalytic effect of quaternary ammonium ion on the reaction between this compound (16-BrHDA) with Na131I in a two-phase system . The technique described in the paper is based on a nonisotopic exchange reaction between 16-BrHDA and Na131I using phase transfer catalysis .

Biochemical Analysis

Biochemical Properties

16-Bromohexadecanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of ceramides with ultralong chains . Ceramides are essential components of cell membranes and play a vital role in cell signaling and apoptosis. This compound interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules. This interaction is essential for the formation of ceramides with specific structural and functional properties.

Additionally, this compound is involved in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediates, which react with L-carnitine ethyl ester iodide to produce carnitine nitro-derivatives

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid metabolism and ceramide synthesis. It interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules . This interaction is essential for the formation of ceramides with specific structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Bromohexadecanoic acid can be synthesized through the bromination of hexadecanoic acid (palmitic acid). The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon atom .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 16-Bromohexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 12-Bromododecanoic acid
  • Methyl 16-bromohexadecanoate
  • 16-Hydroxyhexadecanoic acid
  • 2-Bromohexadecanoic acid
  • 10-Bromodecanoic acid
  • 6-Bromohexanoic acid
  • 11-Bromoundecanoic acid
  • 8-Bromooctanoic acid
  • 2-Bromohexanoic acid

Comparison: 16-Bromohexadecanoic acid is unique due to its specific bromination at the terminal carbon atom, which imparts distinct chemical properties. Compared to other brominated fatty acids, it has a longer carbon chain, making it suitable for the synthesis of ultralong-chain ceramides and other specialized compounds .

Properties

IUPAC Name

16-bromohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNCOYVEMJYEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347345
Record name 16-Bromohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2536-35-8
Record name 16-Bromohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-Bromohexadecanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

16-Bromohexadecanoic acid was prepared by refluxing for 48 hrs 5.0 gr (18.35 mmole) of 16-hydroxyhexadecanoic acid in 24 ml of 1:1 v/v mixture of HBr (48% aqueous solution) and glacial acetic acid. Upon cooling, crude product was solidified inside the reaction vessel. It was filtered out and washed with 3×100 ml of cold water. 6.1 gr (99% yield) of the desired product were obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 18 g. of 16-hydroxyhexadecanoic acid and 160 g. of 30-32% hydrogen bromide in acetic acid is treated with 32 ml. of concentrated sulfuric acid and stirred at ambient temperature for 18 hours. The solution is stirred under reflux for 7 hours and then poured into 500 ml. of ice-water and filtered. A methylene chloride solution of the product is Darco clarified, dried over magnesium sulfate, and evaporated. Crystallization of the residue from ether-petroleum ether and then acetonitrile affords 16-bromohexadecanoic acid as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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